Acetophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride
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Overview
Description
Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of acetophenone derivatives It is characterized by the presence of a diisopropylamino group and an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with diisopropylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetophenone, diisopropylamine, and ethylene oxide, with hydrochloric acid used to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group can interact with biological receptors, potentially affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler derivative without the diisopropylamino and ethoxy groups.
4-Hydroxyacetophenone: Contains a hydroxyl group instead of the diisopropylamino and ethoxy groups.
2-Aminoacetophenone: Contains an amino group instead of the diisopropylamino and ethoxy groups.
Uniqueness
Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride is unique due to the presence of both the diisopropylamino and ethoxy groups, which confer specific chemical and biological properties
Properties
CAS No. |
20809-19-2 |
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Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
2-(2-acetylphenoxy)ethyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12(2)17(13(3)4)10-11-19-16-9-7-6-8-15(16)14(5)18;/h6-9,12-13H,10-11H2,1-5H3;1H |
InChI Key |
YTJZTHYYKZAJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC1=CC=CC=C1C(=O)C)C(C)C.[Cl-] |
Origin of Product |
United States |
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